molecular formula C17H19NO4 B2894853 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide CAS No. 693268-49-4

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

Cat. No. B2894853
CAS RN: 693268-49-4
M. Wt: 301.342
InChI Key: XKRDJCYOQCBZQB-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide, also known as HMMA-NMe2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In neuroscience, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been studied for its potential use as a treatment for neurodegenerative diseases.

Mechanism Of Action

The mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and growth. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of cell signaling pathways. In addition, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in lab experiments is its simple synthesis method, which allows for easy production of the compound. In addition, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to have low toxicity and high selectivity, making it a promising lead compound for drug discovery. However, one limitation of using 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide, including:
1. Further investigation of the mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide to better understand its effects on cell signaling pathways and enzyme activity.
2. Development of new drugs based on 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide with improved efficacy and fewer side effects.
3. Exploration of the potential use of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
4. Investigation of the potential use of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in combination with other drugs or therapies to enhance its efficacy.
5. Exploration of the potential use of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a promising compound with potential applications in various fields. Its simple synthesis method, low toxicity, and high selectivity make it a promising lead compound for drug discovery. Further research is needed to fully understand the mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide involves the reaction of 2,4-dimethoxyphenol with formaldehyde to produce 2-(hydroxymethyl)-4-methoxyphenol. This intermediate is then reacted with N-(4-methylphenyl)acetamide in the presence of a catalyst to produce 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide. The synthesis process is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDJCYOQCBZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

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